molecular formula C11H14N4O4 B12406313 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine

9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine

Cat. No.: B12406313
M. Wt: 266.25 g/mol
InChI Key: HAUCHRMUNOHPHD-IKBIKEAHSA-N
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Description

9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has garnered significant interest due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine typically involves the reaction of purine derivatives with ribofuranosyl intermediates. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde as reagents . The reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The products are then isolated and purified using chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purines and formyl-purines .

Scientific Research Applications

9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis (programmed cell death). This compound targets specific enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is unique due to its specific methyl group substitution, which enhances its stability and bioavailability compared to other nucleoside analogues. This structural modification also contributes to its potent antitumor activity .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8?,10-,11+/m1/s1

InChI Key

HAUCHRMUNOHPHD-IKBIKEAHSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=CN=CN=C32)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O

Origin of Product

United States

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